3'-Fucosyllactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

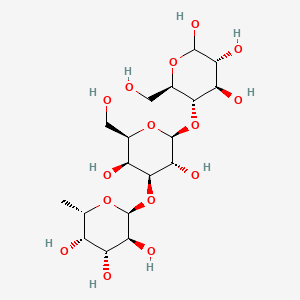

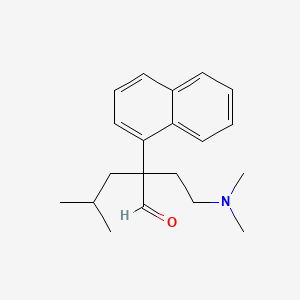

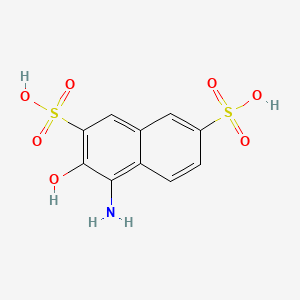

3’-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is one of the human milk oligosaccharides (HMOs) found in human breast milk. HMOs are known for their beneficial effects on infant health, including promoting the growth of beneficial gut bacteria and enhancing immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Fucosyllactose can be synthesized using enzymatic and microbial methods. The key enzyme involved in its biosynthesis is α-1,3-fucosyltransferase, which transfers fucose to lactose. Metabolic engineering strategies have been applied to enhance the yield of 3’-Fucosyllactose using engineered Escherichia coli .

Industrial Production Methods: Industrial production of 3’-Fucosyllactose involves the use of engineered microbial strains in bioreactors. The process includes optimizing the availability of cofactors such as NADPH and GTP to increase the production yield. The highest reported yield in Escherichia coli is 35.72 g/L .

Chemical Reactions Analysis

Types of Reactions: 3’-Fucosyllactose undergoes various chemical reactions, including hydrolysis and glycosylation.

Common Reagents and Conditions: The enzymatic synthesis of 3’-Fucosyllactose typically involves the use of α-1,3-fucosyltransferase and substrates like GDP-L-fucose and lactose. The reaction conditions are optimized to enhance the enzyme’s activity and stability .

Major Products: The primary product of these reactions is 3’-Fucosyllactose itself, which can be further purified and used in various applications .

Scientific Research Applications

3’-Fucosyllactose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: It plays a crucial role in modulating gut microbiota and enhancing immune function.

Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk.

Mechanism of Action

3’-Fucosyllactose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, selectively promoting the growth of beneficial bacteria. It also modulates immune responses by influencing the secretion of cytokines and enhancing the function of regulatory T cells .

Comparison with Similar Compounds

2’-Fucosyllactose: Another HMO with a similar structure but with fucose attached to the C-2 position of galactose.

Difucosyllactose: Contains two fucose residues attached to lactose.

Lacto-N-tetraose: A tetrasaccharide HMO with different glycosidic linkages.

Uniqueness: 3’-Fucosyllactose is unique in its specific glycosidic linkage and its distinct biological functions. While 2’-Fucosyllactose is more abundant in human milk, 3’-Fucosyllactose has unique immunomodulatory properties that make it valuable for specific applications .

Properties

CAS No. |

24667-52-5 |

|---|---|

Molecular Formula |

C18H32O15 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17-,18-/m0/s1 |

InChI Key |

AUNPEJDACLEKSC-ZAYDSPBTSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)